1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose
Brand Name: Vulcanchem
CAS No.: 120143-22-8
VCID: VC0038152
InChI: InChI=1S/C17H19N3O7/c1-9-6-4-5-7-12(9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1
SMILES: CC1=CC=CC=C1C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]
Molecular Formula: C17H19N3O7
Molecular Weight: 377.353

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose

CAS No.: 120143-22-8

Cat. No.: VC0038152

Molecular Formula: C17H19N3O7

Molecular Weight: 377.353

* For research use only. Not for human or veterinary use.

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose - 120143-22-8

Specification

CAS No. 120143-22-8
Molecular Formula C17H19N3O7
Molecular Weight 377.353
IUPAC Name [(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 2-methylbenzoate
Standard InChI InChI=1S/C17H19N3O7/c1-9-6-4-5-7-12(9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1
Standard InChI Key WLSQDUZXMHIZCA-BOEXNKMNSA-N
SMILES CC1=CC=CC=C1C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator